molecular formula C20H20N4O2 B3013757 4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide CAS No. 1172250-18-8

4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

Cat. No. B3013757
CAS RN: 1172250-18-8
M. Wt: 348.406
InChI Key: GCXMWRBXGQNUNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting compound . Similarly, the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives involved a reaction between substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide in the presence of KOH . These methods highlight the diverse synthetic routes that can be employed to create benzamide derivatives with potential for biological activity.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a triclinic system . The geometrical parameters obtained from XRD studies were in good agreement with those calculated using density functional theory (DFT) . Such detailed structural analysis is crucial for understanding the properties and potential reactivity of these compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their biological activity. The study of new routes to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated the versatility of these compounds in forming different structures with significant antiavian influenza virus activity . The ability to undergo reactions such as alkylation and condensation highlights the reactivity of benzamide derivatives and their utility in creating pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their electronic and thermodynamic properties, can be predicted using theoretical calculations. For instance, the electronic properties, including HOMO and LUMO energies, and the thermodynamic properties of a novel benzamide derivative were calculated using DFT . Additionally, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan were investigated to estimate the chemical reactivity of the molecule . These properties are important for understanding how these compounds interact with biological targets and their stability under physiological conditions.

Scientific Research Applications

Synthesis and Antiviral Activities

A study described the synthesis of novel benzamide-based 5-aminopyrazoles, which showed remarkable antiavian influenza virus activity. These compounds, including similar derivatives to 4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, were synthesized through a series of reactions starting with benzoyl isothiocyanate. Among the synthesized compounds, several showed significant antiviral activities against bird flu influenza (H5N1), highlighting their potential as antiviral agents (Hebishy et al., 2020).

Antimicrobial Activities

Another research avenue involves the synthesis and testing of new 1,2,4-triazole derivatives for antimicrobial activities. Similar to the structure of 4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, these compounds were evaluated for their effectiveness against various microorganisms, with some showing good or moderate activities. This suggests a potential application of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Structural Studies and Antibacterial Activity

Structural studies on derivatives similar to 4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide revealed modest antibacterial activity against various bacterial strains. These studies provide insights into the structural requirements for antibacterial efficacy and highlight the potential of benzamide derivatives in antibacterial drug discovery (Cunha et al., 2005).

Neuroleptic Activity

Research into benzamide derivatives has also explored their potential as neuroleptics. Studies on compounds structurally related to 4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide demonstrated inhibitory effects on apomorphine-induced stereotypic behavior in rats, suggesting a potential application in the treatment of psychosis (Iwanami Sumio et al., 1981).

Alzheimer's Disease Research

In the field of Alzheimer's disease research, compounds structurally similar to 4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, acting as selective serotonin 1A (5-HT(1A)) receptor agonists, were utilized in conjunction with positron emission tomography (PET) to quantify receptor densities in the brains of Alzheimer's disease patients. This research underscores the potential use of benzamide derivatives in neuroimaging and the study of neurodegenerative diseases (Kepe et al., 2006).

Future Directions

While specific future directions for this compound were not found, related compounds have shown promise in various areas of research. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibited significant activity against Mycobacterium tuberculosis H37Ra . This suggests potential future directions in the development of new therapeutic agents.

properties

IUPAC Name

4-ethoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-26-18-11-5-15(6-12-18)20(25)22-17-9-7-16(8-10-17)21-19-13-4-14(2)23-24-19/h4-13H,3H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXMWRBXGQNUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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